
Trimipramine-d3 (maleate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimipramine-d3 (maleate) is a deuterated form of trimipramine, a tricyclic antidepressant. It is primarily used as an internal standard for the quantification of trimipramine by gas chromatography or liquid chromatography-mass spectrometry. The compound is known for its high purity and stability, making it suitable for various analytical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimipramine-d3 (maleate) involves the incorporation of deuterium atoms into the trimipramine molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumThe final step involves the formation of the maleate salt by reacting the deuterated trimipramine with maleic acid .
Industrial Production Methods
Industrial production of Trimipramine-d3 (maleate) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Trimipramine-d3 (maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where deuterium atoms may be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols .
Wissenschaftliche Forschungsanwendungen
Trimipramine-d3 (maleate) is widely used in scientific research, particularly in the following areas:
Chemistry: As an internal standard in analytical chemistry for the quantification of trimipramine.
Biology: Used in studies involving the metabolism and pharmacokinetics of trimipramine.
Medicine: Employed in clinical research to monitor drug levels in biological samples.
Industry: Utilized in quality control and validation of analytical methods in pharmaceutical manufacturing
Wirkmechanismus
Trimipramine-d3 (maleate) acts similarly to trimipramine by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. The compound also binds to various receptors, including histamine H1, muscarinic acetylcholine, and adrenergic receptors, which may contribute to its sedative and anxiolytic properties .
Vergleich Mit ähnlichen Verbindungen
Trimipramine-d3 (maleate) is compared with other tricyclic antidepressants such as:
Amitriptyline: Similar in structure but differs in its receptor binding profile and side effect profile.
Imipramine: Shares a similar mechanism of action but has different pharmacokinetic properties.
Desmethyl-trimipramine: A metabolite of trimipramine with similar inhibitory potencies at certain transporters.
Trimipramine-d3 (maleate) is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications .
Eigenschaften
Molekularformel |
C24H30N2O4 |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i2D3; |
InChI-Schlüssel |
YDGHCKHAXOUQOS-ZNRNECGQSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C)CC(C)CN1C2=CC=CC=C2CCC3=CC=CC=C31.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate](/img/structure/B12425435.png)
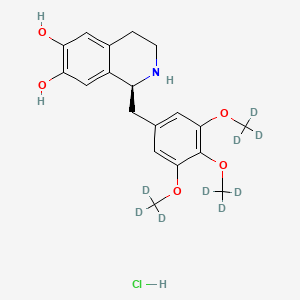
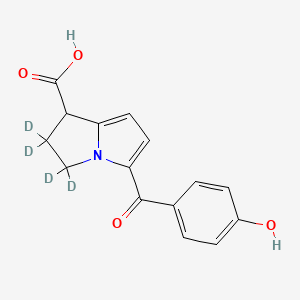

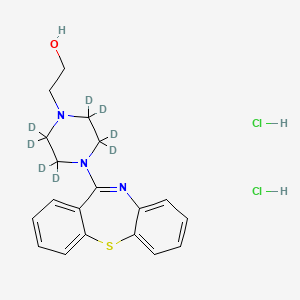
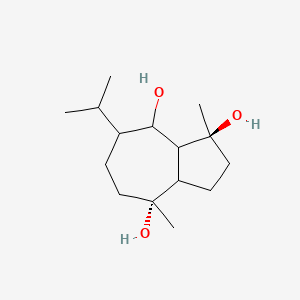

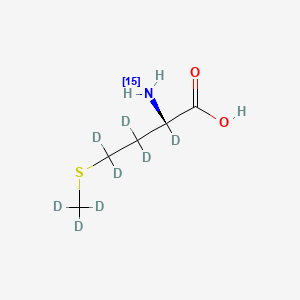
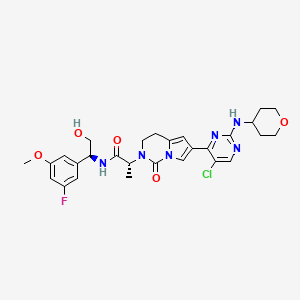

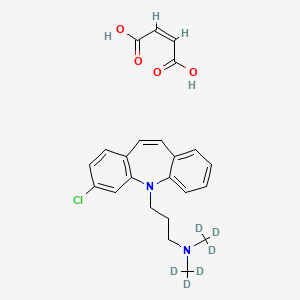
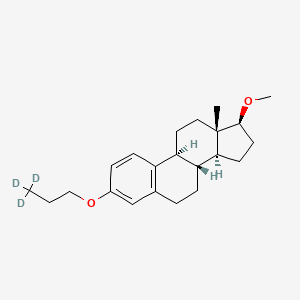
![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12425509.png)
![8-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-5,7-dimethoxychromen-2-one](/img/structure/B12425510.png)
